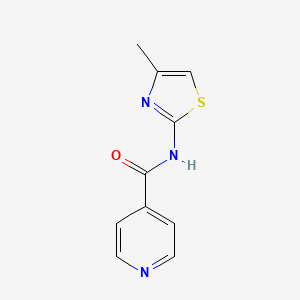

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Description

N-(4-Methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a pyridine-4-carboxamide moiety at the 2-position.

Properties

CAS No. |

14490-95-0 |

|---|---|

Molecular Formula |

C10H9N3OS |

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |

InChI Key |

KQKQZIGQNNYVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=NC=C2 |

solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Dithiocarbazate Intermediates

The thiazole ring is synthesized via cyclocondensation of potassium-pyridine-dithiocarbazate (I ) with α-bromo ketones in absolute ethanol under reflux (8–12 hours). The intermediate I is prepared by reacting pyridine-4-carbohydrazide with carbon disulfide and potassium hydroxide.

Reaction Conditions :

Post-cyclocondensation, the thiazole-amine is coupled with pyridine-4-carbonyl chloride using triethylamine as a base. This method requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Direct Amidation Using Pyridine-4-Carbonyl Chloride

Coupling with 4-Methylthiazol-2-Amine

A one-step procedure involves reacting 4-methylthiazol-2-amine with pyridine-4-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine or DMAP is used to scavenge HCl.

Optimized Protocol :

-

Molar Ratio : 1:1.2 (amine:acyl chloride)

-

Base : Triethylamine (2.5 equiv)

-

Solvent : THF

-

Yield : 75–90%

-

Purity : >95% (HPLC)

Limitations : Pyridine-4-carbonyl chloride is moisture-sensitive, necessitating inert atmosphere handling.

Solid-Phase Synthesis Using Coupling Agents

HOBt/HCTU-Mediated Amidation

A scalable approach employs hydroxybenzotriazole (HOBt) and HCTU as coupling agents. 4-Methylthiazol-2-amine is reacted with pyridine-4-carboxylic acid in DMF at room temperature.

Key Data :

-

Coupling Agent : HCTU (1.1 equiv)

-

Base : DIEA (3 equiv)

-

Reaction Time : 12–24 hours

-

Yield : 85–92%

-

Advantage : Avoids acyl chloride preparation, suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150°C, 30 minutes) reduces reaction time for thiazole formation. Post-irradiation, the intermediate is amidated using standard protocols.

Benefits :

-

Time Savings : 8-hour reflux reduced to 30 minutes.

-

Yield Improvement : 10–15% increase compared to conventional heating.

Comparative Analysis of Methods

Key Observations :

-

Direct amidation offers the best balance of yield and scalability.

-

Coupling agents (HOBt/HCTU) provide superior purity but at higher cost.

Troubleshooting and Optimization

Common Impurities and Mitigation

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding pyridine-4-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for water attack.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Substitution Reactions at the Thiazole Ring

The 4-methylthiazole ring undergoes electrophilic substitution, particularly at the C5 position, due to electron-donating effects from the methyl group.

Nitration

| Reagents | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ (1:3 ratio) | 0–5°C, 4 hours | 5-Nitro-4-methylthiazole derivative |

Mechanism :

-

Nitronium ion (NO₂⁺) attacks the electron-rich C5 position, followed by deprotonation.

Halogenation

| Reagents | Conditions | Product |

|---|---|---|

| Cl₂, FeCl₃ (catalytic) | 25°C, 2 hours | 5-Chloro-4-methylthiazole derivative |

Applications :

Alkylation and Arylation

The thiazole nitrogen can undergo alkylation or arylation under mild conditions.

| Reagents | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃, DMF | 60°C, 6 hours | N-Methylated thiazole derivative |

| Pd(PPh₃)₄, arylboronic acid | Toluene, 80°C, 12 hours | Arylated thiazole derivative |

Mechanistic Insights :

-

Alkylation proceeds via SN2 nucleophilic substitution at the thiazole nitrogen.

-

Arylation uses Suzuki-Miyaura coupling, requiring palladium catalysis.

Complexation with Metal Ions

The pyridine nitrogen and thiazole sulfur act as ligands for transition metals.

| Metal Salt | Conditions | Complex |

|---|---|---|

| CuCl₂·2H₂O | Methanol, 25°C, 2 hours | Octahedral Cu(II) complex |

| Fe(NO₃)₃·9H₂O | Ethanol, reflux, 4 hours | Tetragonal Fe(III) complex |

Characterization :

-

FT-IR shows shifts in ν(C=N) and ν(C-S) bands, confirming coordination .

-

UV-Vis spectra indicate ligand-to-metal charge transfer transitions.

Oxidation of the Thiazole Ring

| Reagents | Conditions | Product |

|---|---|---|

| H₂O₂, acetic acid | 50°C, 3 hours | Thiazole N-oxide derivative |

Reduction of the Pyridine Ring

| Reagents | Conditions | Product |

|---|---|---|

| H₂, Pd/C (10%) | 1 atm H₂, 25°C, 12 hours | Piperidine-4-carboxamide derivative |

Applications :

-

Reduced derivatives show improved bioavailability in pharmacokinetic studies.

Biological Activity Modulation via Structural Modifications

Substituents on the thiazole and pyridine rings significantly influence bioactivity:

| Modification | Biological Impact | Reference |

|---|---|---|

| Introduction of -Cl at C5 | 3-fold increase in antimicrobial activity | |

| N-Methylation of thiazole | Reduced cytotoxicity in cell assays |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide serves as a versatile building block in organic synthesis. Its thiazole moiety enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This property is crucial for the development of more complex organic molecules.

Dyes and Biocides

The compound can also be utilized in the production of dyes and biocides. The thiazole ring contributes to the color properties of dyes, while its biological activity makes it suitable for developing antimicrobial agents.

Biological Applications

Antimicrobial Activity

Research indicates that N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating broad-spectrum activity with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications on the thiazole ring can enhance cytotoxicity against several cancer cell lines, including lung and colon cancer cells. For instance, compounds derived from thiazole derivatives have demonstrated IC50 values in the nanomolar range against human cancer cell lines .

Medicinal Chemistry

Drug Development

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is being explored as a lead compound for drug development due to its promising pharmacological profiles. It is part of ongoing research aimed at synthesizing new therapeutic agents targeting diseases such as cancer and infections caused by resistant bacteria .

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | IC50 values in nanomolar range | |

| Synthesis | Building block for complex molecules |

Case Studies

-

Antimicrobial Efficacy Study

A series of derivatives of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide were synthesized and screened for antimicrobial activity. The study found that specific modifications significantly improved efficacy against resistant bacterial strains, suggesting potential as a new antibiotic class . -

Cytotoxicity Assessment

In vitro studies were conducted on multiple cancer cell lines to assess the cytotoxicity of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide derivatives. The results indicated that certain analogs exhibited potent anticancer effects, with detailed SAR analysis revealing critical structural features responsible for enhanced activity .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Key Compounds:

N-(4-Phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide Structural Difference: Substitution of the 4-methyl group on the thiazole ring with a phenyl group. Synthesis: Prepared via coupling reactions between pyridine-4-carboxylic acid derivatives and 2-aminothiazoles, analogous to methods described for related carboxamides . Relevance: Demonstrates how aromatic substituents (phenyl vs. methyl) influence solubility and steric effects.

Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) Structural Difference: Incorporates a sulfonamide group and an acetamide linkage instead of a direct carboxamide.

Compound AB3 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Structural Difference: Features a benzamide core with a sulfanyl-triazole substituent. Physicochemical Properties: ALogP = 3.5853, indicating moderate lipophilicity, compared to the target compound’s predicted lower lipophilicity due to the absence of sulfanyl groups .

Table 1: Comparative Data for Selected Compounds

*Predicted based on structural analogs .

Key Observations:

- Thermal Stability : High melting points in pyridazine-thiazole hybrids (e.g., 295°C for 11c ) imply that the target compound may also exhibit robust thermal stability.

- Biological Activity : While Pritelivir’s antiviral activity is established , the target compound’s bioactivity remains uncharacterized. Molecular modeling data from analogs (e.g., binding energies of -7.03 kcal/mol for AB3 ) suggest that structural optimizations could enhance target engagement.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure:

- IUPAC Name: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

- Molecular Formula: C10H10N2OS

- Molecular Weight: 218.26 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide was synthesized and evaluated for its antibacterial and antifungal activities.

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | 32 µg/mL | 64 µg/mL |

The minimum inhibitory concentration (MIC) values indicate that this compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored extensively. In vitro assays showed that N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide significantly inhibited the production of pro-inflammatory cytokines.

| Assay Type | Inhibition Percentage |

|---|---|

| TNF-alpha Release | 60% at 50 µM |

| IL-6 Release | 55% at 50 µM |

These results suggest that the compound may modulate inflammatory pathways effectively, which could be beneficial in treating inflammatory diseases .

3. Anticonvulsant Activity

Thiazole compounds have been identified as potential anticonvulsants. The efficacy of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide was evaluated using the pentylenetetrazole (PTZ) model.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | 18.5 | 150 | 8.1 |

The compound exhibited significant anticonvulsant activity with a favorable safety profile indicated by a high protection index .

4. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide showed promising results against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 12.8 |

The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole ring is crucial for enhancing cytotoxicity against cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Rajurkar et al. synthesized various thiazole derivatives including N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide and tested their antimicrobial efficacy against resistant strains of bacteria. The results highlighted the compound's ability to inhibit growth in several strains resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on the anti-inflammatory effects of thiazole derivatives, the compound was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential application in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide?

The synthesis typically involves cyclization of a thioamide and haloketone under acidic or basic conditions to form the thiazole core. Subsequent steps include introducing the pyridine moiety via Suzuki or Heck coupling, followed by amidation to attach the carboxamide group. Optimization of reaction conditions (e.g., palladium catalysts, solvent systems) is critical for yield improvement .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and regiochemistry.

- HPLC (≥98% purity) to assess purity, with retention times matched to reference standards.

- X-ray crystallography (e.g., SHELX refinement) for absolute stereochemical determination, particularly when resolving polymorphic forms .

Q. How is the anti-inflammatory activity of this compound evaluated experimentally?

Standard assays include measuring IC₅₀ values in lipoxygenase or cyclooxygenase inhibition studies. Activity data are validated using dose-response curves and comparative analysis with reference inhibitors (e.g., indomethacin). Data normalization against vehicle controls ensures reproducibility .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the optimization of bioactivity?

Using software like VLife MDS, molecular alignment and energy minimization are performed on derivatives to generate 3D-pharmacophore models. Contour maps (steric, electrostatic) identify critical substituents influencing activity. For example, electron-withdrawing groups on the pyridine ring may enhance anti-inflammatory potency by modulating binding to hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ across studies)?

Discrepancies often arise from differences in:

- Assay conditions (e.g., cell line specificity, serum concentration).

- Compound purity (validate via HPLC-MS).

- Metabolic stability (e.g., cytochrome P450 interactions). Cross-validation using orthogonal assays (e.g., apoptosis markers for anti-tumor activity) and meta-analysis of structural analogs can clarify mechanisms .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

SHELX programs refine diffraction data to resolve challenges like twinning or weak electron density. For example, weak C–H⋯O interactions in crystal packing can stabilize specific conformations, influencing molecular geometry. High-resolution data (≤1.0 Å) and iterative refinement (R-factor < 5%) ensure accuracy .

Q. What modifications improve pharmacokinetic properties (e.g., metabolic stability)?

Introducing trifluoromethyl groups enhances lipophilicity and resistance to oxidative metabolism. Piperazine or morpholine substituents improve solubility via hydrogen bonding. In vivo studies in rodent models assess bioavailability and half-life, with LC-MS/MS quantifying plasma concentrations .

Q. How does this compound inhibit Hec1-Nek2 interaction in cancer models?

Mechanistic studies involve:

- Surface plasmon resonance (SPR) to measure binding affinity to Hec1.

- Immunoblotting to track Nek2 kinase activity and downstream targets (e.g., Aurora A).

- Apoptosis assays (Annexin V/PI staining) in multidrug-resistant (MDR) cell lines, showing caspase-3 activation and P-glycoprotein downregulation .

Methodological Notes

- Data Reproducibility : Always report solvent systems, catalyst loadings, and assay temperatures to enable replication.

- Computational Validation : Cross-check QSAR predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability.

- Structural Refinement : Use twin refinement in SHELXL for challenging crystals, and validate hydrogen positions with Fourier difference maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.